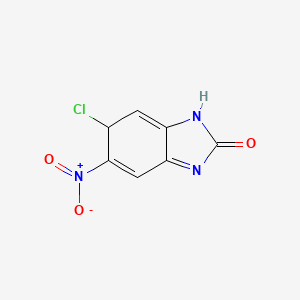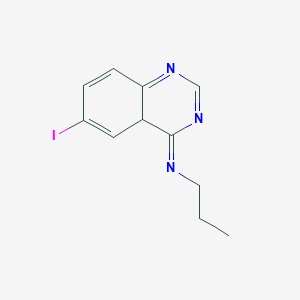
6-iodo-N-propyl-4aH-quinazolin-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-N-propyl-4aH-quinazolin-4-imine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and a propyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-propyl-4aH-quinazolin-4-imine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and propylamine.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
6-iodo-N-propyl-4aH-quinazolin-4-imine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper catalysts.
Major Products Formed
Quinazolinones: Formed through oxidation reactions.
Dihydroquinazolines: Formed through reduction reactions.
Substituted Quinazolines: Formed through substitution reactions.
科学研究应用
6-iodo-N-propyl-4aH-quinazolin-4-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-iodo-N-propyl-4aH-quinazolin-4-imine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
6-Iodoquinazolin-4-one: Similar structure but lacks the propyl group.
6-Iodo-4-hydroxyquinazoline: Contains a hydroxyl group instead of an imine group.
2-Mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-one: Contains a mercapto group and a chlorophenyl group.
Uniqueness
6-iodo-N-propyl-4aH-quinazolin-4-imine is unique due to the presence of both an iodine atom and a propyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
6-iodo-N-propyl-4aH-quinazolin-4-imine |
InChI |
InChI=1S/C11H12IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7,9H,2,5H2,1H3 |
InChI 键 |
BVXHLIHLBGNKET-UHFFFAOYSA-N |
规范 SMILES |
CCCN=C1C2C=C(C=CC2=NC=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



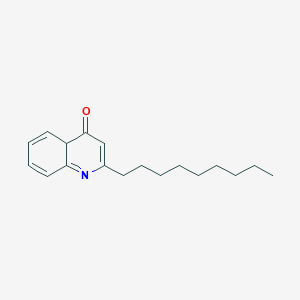
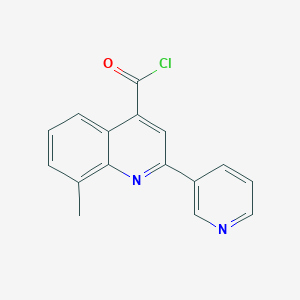
![(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)](/img/structure/B12348118.png)
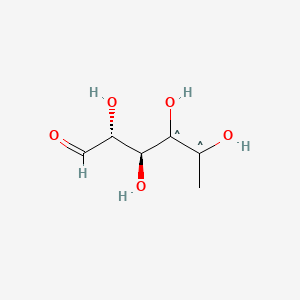
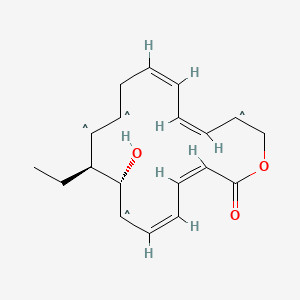
![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
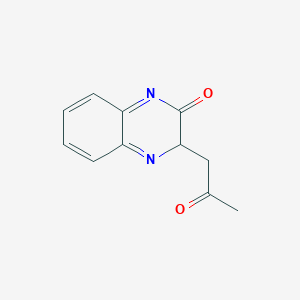
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
